2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
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Overview
Description
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is an organic compound with the molecular formula C15H16N2O2 This compound is characterized by the presence of two pyridine rings attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol typically involves the reaction of pyridine-2-carbaldehyde with propane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets such as metal ions and enzymes. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of specific enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(2-pyridyl)propane-1,3-dione: This compound has a similar structure but with a dione functional group instead of diol.
2,2-Bis(bromomethyl)propane-1,3-diol: This compound contains bromine atoms instead of pyridine rings
Uniqueness
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is unique due to its dual pyridine rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
651330-95-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2 |
InChI Key |
XKRUVJSTMVTCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO |
Origin of Product |
United States |
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